molecular formula C12H15NO2 B2777954 Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate CAS No. 2091763-67-4

Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Cat. No.: B2777954
CAS No.: 2091763-67-4
M. Wt: 205.257
InChI Key: UHAGOQOEYSZUQB-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines These compounds are known for their structural similarity to various natural products and therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the condensation of a phenylethylamine derivative with an aldehyde, followed by cyclization. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline ring . The reaction conditions often include the use of hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activity and potential therapeutic applications .

Scientific Research Applications

Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act on neurotransmitter receptors and enzymes, modulating their activity. This can lead to neuroprotective effects and the regulation of inflammatory responses. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of dopamine and serotonin receptors .

Comparison with Similar Compounds

Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and potential for diverse chemical modifications, making it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-4-9-6-7-13-8-11(9)10/h3-5,13H,2,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAGOQOEYSZUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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